ALD Growth per Cycle: Comparable to Nickelocene Under Identical Process Conditions
In a direct comparative ALD study using oxygen plasma as the co-reactant, bis(methylcyclopentadienyl)nickel(II) (Ni(MeCp)₂) and nickelocene (NiCp₂) exhibited statistically identical growth per cycle (GPC) values of 0.011–0.012 nm/cycle when deposited within the overlapping optimal temperature window of 250–300 °C [1]. This quantitative equivalence demonstrates that for processes already validated with NiCp₂, Ni(MeCp)₂ can be adopted as a direct replacement without altering the fundamental deposition rate, provided the process temperature is aligned.
| Evidence Dimension | Growth per cycle (GPC) in ALD |
|---|---|
| Target Compound Data | 0.011–0.012 nm/cycle |
| Comparator Or Baseline | Nickelocene (NiCp₂): 0.011–0.012 nm/cycle |
| Quantified Difference | 0 nm/cycle (identical) |
| Conditions | ALD of NiO using oxygen plasma; substrate temperature 250–300 °C |
Why This Matters
This equivalence supports a drop-in replacement strategy in ALD manufacturing lines, minimizing process requalification costs when switching precursors.
- [1] Koshtyal, Y.; Nazarov, D.; Ezhov, I.; et al. Atomic Layer Deposition of NiO to Produce Active Material for Thin-Film Lithium-Ion Batteries. Coatings 2019, 9(5), 301. View Source
